molecular formula C24H20ClN3O4S B2382891 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline CAS No. 864925-20-2

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline

Cat. No.: B2382891
CAS No.: 864925-20-2
M. Wt: 481.95
InChI Key: HSHCLHHOHWUVPX-UHFFFAOYSA-N
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Description

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline is a complex organic compound with the molecular formula C24H20ClN3O4S and a molecular weight of 481.95 This compound features a quinoline core substituted with various functional groups, including a benzenesulfonyl group, a furan ring, and a dihydropyrazolyl moiety

Preparation Methods

The synthesis of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the quinoline core, followed by the introduction of the chloro and ethoxy substituents. The dihydropyrazolyl moiety is then constructed through cyclization reactions, and the benzenesulfonyl and furan groups are introduced via sulfonylation and furan ring formation reactions, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The furan ring and dihydropyrazolyl moiety may also contribute to binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various substituents. For example:

    2-chloro-7-ethoxyquinoline: Lacks the benzenesulfonyl and dihydropyrazolyl groups, making it less complex.

    3-(furan-2-yl)-2-chloroquinoline: Similar but lacks the benzenesulfonyl and dihydropyrazolyl groups.

    Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group but different core structures. The uniqueness of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-2-31-17-11-10-16-13-19(24(25)26-20(16)14-17)22-15-21(23-9-6-12-32-23)27-28(22)33(29,30)18-7-4-3-5-8-18/h3-14,22H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHCLHHOHWUVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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